(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL
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Overview
Description
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL is an organic compound that belongs to the class of amino alcohols It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the pyrrole ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) or trifluoroacetic acid (TFA). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, which is crucial for obtaining the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reactions with thionyl chloride or tosyl chloride typically require anhydrous conditions and inert atmospheres.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amino alcohols.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Aminopyrrolidine-3-carboxylic acid: Another amino alcohol with a pyrrolidine ring.
(2S,3S)-3-Amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide: A complex amino acid derivative with potential pharmacological applications.
Uniqueness
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1H-pyrrol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-6(3-5-10)7-2-1-4-9-7/h1-2,4,6,9-10H,3,5,8H2/t6-/m0/s1 |
InChI Key |
CNVKMNFJBYOHNY-LURJTMIESA-N |
Isomeric SMILES |
C1=CNC(=C1)[C@H](CCO)N |
Canonical SMILES |
C1=CNC(=C1)C(CCO)N |
Origin of Product |
United States |
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